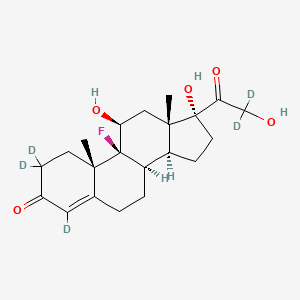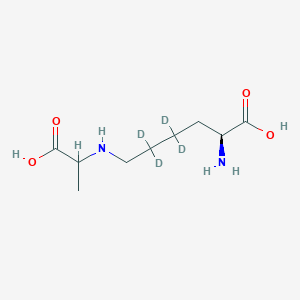
Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ne-(1-Carboxyethyl)lysine-d4, N6-(1-Carboxyethyl)-L-lysine-d4, and N6-(1’-Carboxyethyl)lysine-d4, collectively known as CEL-d4, are isotopically labeled derivatives of Ne-(1-Carboxyethyl)lysine. These compounds are advanced glycation end products (AGEs) formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids. AGEs are known to contribute to various chronic diseases, including diabetes and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs in biological samples.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of chronic diseases such as diabetes and cardiovascular diseases.
Industry: Used in the food industry to study the formation of AGEs during food processing and storage
作用機序
Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .
類似化合物との比較
Ne-(1-Carboxyethyl)lysine-d4 is similar to other AGEs such as Ne-carboxymethyllysine (CML) and methylglyoxal-derived hydroimidazolone (MG-H1). Ne-(1-Carboxyethyl)lysine-d4 is unique due to its specific formation pathway and its isotopic labeling, which makes it particularly useful in research applications .
Similar Compounds
- Ne-carboxymethyllysine (CML)
- Methylglyoxal-derived hydroimidazolone (MG-H1)
- Pentosidine
- Glucosepane
特性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2 |
InChIキー |
XCYPSOHOIAZISD-GBWCEIHOSA-N |
異性体SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O |
正規SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



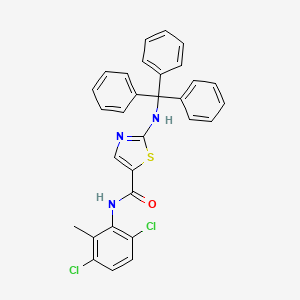

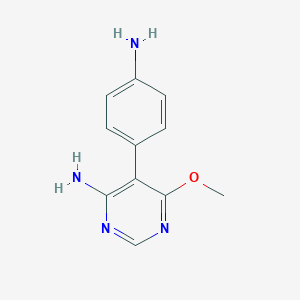
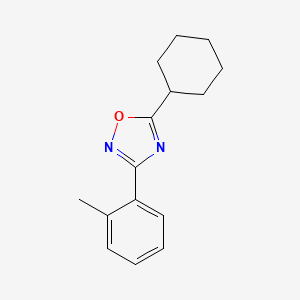
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
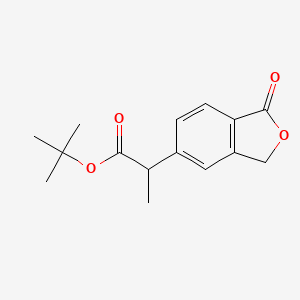
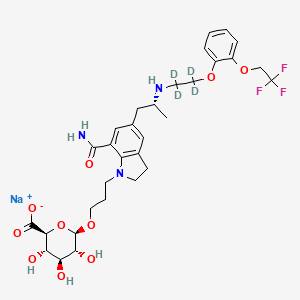
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)


